Didymium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

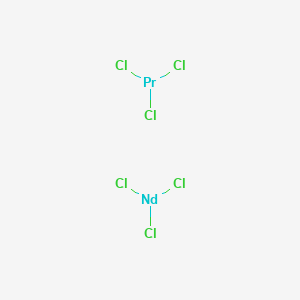

2D Structure

Properties

IUPAC Name |

trichloroneodymium;trichloropraseodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQUHLHXFJEOTI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pr](Cl)Cl.Cl[Nd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6NdPr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648750 | |

| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11098-90-1 | |

| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of High-Purity Didymium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing high-purity anhydrous didymium chloride, a crucial precursor material in various high-technology applications. This document details the prevalent synthesis routes, provides step-by-step experimental protocols, and presents quantitative data to enable researchers to select and implement the most suitable method for their specific needs.

Introduction

Didymium, a mixture of the rare earth elements neodymium and praseodymium, is of significant interest in various fields, including the manufacturing of high-strength permanent magnets, specialty glass, and catalysts. The chloride form, this compound (DiCl₃), is a key intermediate in the production of didymium metal and other didymium compounds. The synthesis of high-purity, anhydrous this compound is critical, as residual oxides, oxychlorides, and water can significantly impact the quality and performance of the final products. This guide focuses on the most effective and widely documented synthesis methods, with a particular emphasis on the ammonium chloride route due to its efficacy and avoidance of harsh chlorinating agents like chlorine gas.

Synthesis Methodologies

The most common and effective method for the preparation of anhydrous rare earth chlorides, including this compound, is the chlorination of the corresponding rare earth oxide using ammonium chloride. This method is advantageous as it can be performed at relatively lower temperatures and avoids the use of hazardous gases.

The Ammonium Chloride Route

The reaction of didymium oxide (a mixture of Nd₂O₃ and Pr₆O₁₁) with ammonium chloride (NH₄Cl) proceeds through a solid-state reaction at elevated temperatures. The overall reaction can be summarized as follows:

Di₂O₃ + 6NH₄Cl → 2DiCl₃ + 6NH₃ + 3H₂O

Note: Didymium oxide is a mixture, and the praseodymium component is often present as Pr₆O₁₁. The reaction stoichiometry for praseodymium oxide is: Pr₆O₁₁ + 22NH₄Cl → 6PrCl₃ + 22NH₃ + 11H₂O + 2HCl. For simplicity, the guide will often refer to the mixture as Di₂O₃.

A critical aspect of this synthesis is the prevention of the formation of stable oxychloride intermediates (DiOCl), which can be achieved by using a significant excess of ammonium chloride and maintaining an inert atmosphere. The ammonium chloride decomposes at elevated temperatures to produce ammonia and hydrogen chloride gas, which act as the chlorinating agent and also help to suppress the formation of oxychlorides.

Experimental Protocols

The following protocols are derived from detailed studies on the synthesis of anhydrous neodymium chloride and praseodymium chloride, which can be adapted for the synthesis of this compound from didymium oxide.

Synthesis of Anhydrous this compound via the Ammonium Chloride Route

This protocol is based on the established methods for the individual rare earth chlorides and is expected to yield high-purity anhydrous this compound.

Materials and Equipment:

-

Didymium oxide (Nd₂O₃/Pr₆O₁₁ mixture)

-

Ammonium chloride (NH₄Cl), analytical grade

-

Tube furnace with temperature controller

-

Quartz or alumina crucible and tube

-

Inert gas supply (Argon or Nitrogen) with gas purification train

-

Schlenk line or glovebox for handling air-sensitive materials

-

Mortar and pestle

-

Analytical balance

Procedure:

-

Pre-treatment of Reactants:

-

Dry the didymium oxide in a furnace at 900°C for 4 hours to remove any adsorbed moisture and convert any hydroxides to oxides.

-

Dry the ammonium chloride at 120°C for 6 hours under vacuum.

-

-

Mixing of Reactants:

-

In an inert atmosphere (glovebox), thoroughly mix the dried didymium oxide and ammonium chloride. A significant molar excess of ammonium chloride is crucial. A molar ratio of Di₂O₃:NH₄Cl of at least 1:10 is recommended. For praseodymium-rich didymium, a higher ratio may be beneficial.

-

-

Reaction:

-

Place the mixture in a crucible and position it in the center of the tube furnace.

-

Purge the furnace tube with a continuous flow of high-purity inert gas (e.g., Argon) for at least 30 minutes to remove all air and moisture.

-

Heat the furnace to the reaction temperature. A two-stage heating profile is often employed:

-

Heat to 250°C and hold for 1-2 hours to initiate the reaction and dehydrate the intermediate complexes.

-

Increase the temperature to 350-400°C and hold for 3-4 hours to complete the chlorination and sublime the excess ammonium chloride.

-

-

-

Product Recovery:

-

After the reaction is complete, cool the furnace to room temperature under a continuous flow of inert gas.

-

The product, anhydrous this compound, will remain in the crucible, while the excess ammonium chloride will have sublimated and deposited in the cooler parts of the tube.

-

Transfer the product to an airtight container inside a glovebox to prevent hydration.

-

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of anhydrous neodymium and praseodymium chlorides, which are the components of this compound. This data can be used to estimate the expected outcomes for this compound synthesis.

| Parameter | Neodymium Chloride (NdCl₃) Synthesis | Praseodymium Chloride (PrCl₃) Synthesis | Reference |

| Starting Material | Neodymium Oxide (Nd₂O₃) | Praseodymium Oxide (Pr₆O₁₁) | |

| Chlorinating Agent | Ammonium Chloride (NH₄Cl) | Ammonium Chloride (NH₄Cl) | |

| Molar Ratio (Oxide:NH₄Cl) | 1:9.41 (excess) | 1:44 (optimal) | [1] |

| Reaction Temperature | 400°C | 400°C (optimal) | [1] |

| Reaction Time | 2 hours | 1 hour (optimal) | [1] |

| Atmosphere | Inert (Argon) | Inert (Nitrogen) | [1] |

| Reported Yield | >98% conversion | ~91% | [1] |

| Product Purity | High-purity anhydrous | High-purity anhydrous | [1] |

Table 1: Comparative Synthesis Parameters for Neodymium and Praseodymium Chloride.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of anhydrous this compound via the ammonium chloride route.

Caption: Workflow for the synthesis of anhydrous this compound.

Chemical Reaction Pathway

This diagram outlines the principal chemical transformations occurring during the synthesis.

References

spectroscopic properties of didymium chloride solution

An In-depth Technical Guide to the Spectroscopic Properties of Didymium Chloride Solution

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Didymium, historically considered a single element, is a mixture of the rare-earth elements praseodymium (Pr) and neodymium (Nd). Consequently, a this compound solution is an aqueous mixture of praseodymium(III) chloride (PrCl₃) and neodymium(III) chloride (NdCl₃). The unique spectroscopic properties of the Nd³⁺ and Pr³⁺ ions, characterized by numerous sharp and narrow absorption bands across the ultraviolet (UV), visible, and near-infrared (NIR) regions, make didymium solutions invaluable in spectroscopy. These properties arise from f-shell electron transitions, which are largely shielded from environmental influences, resulting in well-defined and stable absorption peaks.

This technical guide provides a comprehensive overview of the s, focusing on absorption and fluorescence spectroscopy. It includes detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in utilizing these materials effectively, particularly for applications such as spectrophotometer wavelength calibration.

Absorption Spectroscopy (UV-Vis-NIR)

The most prominent characteristic of this compound solution is its complex absorption spectrum. The sharp absorption bands are produced by the electronic transitions within the 4f electron shells of the neodymium and praseodymium ions. These transitions are "forbidden" by some selection rules, which results in low molar absorptivity, but their sharpness makes them excellent for wavelength verification.

Quantitative Absorption Data

The absorption peaks of didymium are a composite of the spectra of its constituent ions, Nd³⁺ and Pr³⁺. The exact position of these peaks can be influenced by the solvent and the presence of other ions. The following tables summarize the principal absorption maxima observed for these ions in acidic aqueous solutions.

Table 1: Principal UV-Vis Absorption Peaks of Nd³⁺ and Pr³⁺ in Aqueous Solution

| Ion | Approximate Peak Wavelength (λ_max) | Source |

|---|---|---|

| Neodymium (Nd³⁺) | ~521 nm | [1] |

| Neodymium (Nd³⁺) | ~580 nm | [2] |

| Neodymium (Nd³⁺) | ~798 nm | [1] |

| Praseodymium (Pr³⁺) | ~446 nm |[1] |

A study by Migdisov and Williams-Jones (2002) provides detailed spectra of neodymium(III) in chloride solutions, showing characteristic absorption bands whose intensity and position can shift with temperature and chloride concentration.[3][4] The spectra from a combined didymium standard solution show a multitude of well-resolved peaks across the visible spectrum.[5]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for preparing a this compound solution and acquiring its absorption spectrum.

A. Materials and Equipment:

-

High-purity this compound (or individual high-purity NdCl₃·xH₂O and PrCl₃·xH₂O salts)

-

Reagent-grade hydrochloric acid (HCl) or perchloric acid (HClO₄)

-

Deionized or distilled water

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Dual-beam UV-Vis-NIR spectrophotometer

-

Matched pair of 10 mm pathlength quartz cuvettes

B. Solution Preparation (Example for 1% w/v solution):

-

Accurately weigh 1.00 g of this compound salt using an analytical balance.

-

Quantitatively transfer the salt to a 100 mL Class A volumetric flask.

-

Add approximately 50 mL of a 1% HCl solution to the flask to dissolve the salt and prevent hydrolysis.

-

Gently swirl the flask until the salt is completely dissolved.

-

Carefully add the 1% HCl solution to the flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it 15-20 times to ensure a homogenous solution.

C. Spectroscopic Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.

-

Set the instrument parameters:

-

Scan Range: 300 nm to 900 nm

-

Scan Speed: Medium or as recommended for high-resolution scans.

-

Data Interval: 1.0 nm or smaller.[3]

-

Spectral Bandwidth: 1.0 nm (or as required for calibration purposes).

-

-

Fill both the sample and reference cuvettes with the blank solution (1% HCl). Ensure the cuvettes are clean and free of bubbles.

-

Place the cuvettes in the spectrophotometer and perform a baseline correction or "auto-zero" to subtract the solvent's absorbance.

-

Empty the sample cuvette, rinse it with a small amount of the prepared this compound solution, and then fill it with the didymium solution.

-

Place the sample cuvette back into the sample holder.

-

Initiate the spectral scan.

-

Once the scan is complete, use the instrument's software to identify the wavelengths of maximum absorbance (λ_max).

Visualization: UV-Vis Analysis Workflow

Caption: Workflow for UV-Vis absorption analysis of this compound solution.

Fluorescence Spectroscopy

While less prominent than their absorption features, Nd³⁺ and Pr³⁺ ions in certain environments can exhibit fluorescence, typically characterized by sharp emission lines. In aqueous solutions, fluorescence is often inefficient due to quenching by O-H vibrations from water molecules.[3][4] However, in specific complexes or non-aqueous solvents, measurable emission can be observed.

Quantitative Fluorescence Data

Fluorescence data for simple chloride solutions is sparse due to the quenching effect. The data below is derived from studies of complexes or specialized matrices, which serve to protect the ion and enhance emission.

Table 2: Representative Fluorescence Emission of Nd³⁺ and Pr³⁺ Ions

| Ion | Host/Matrix | Excitation Wavelength (λ_ex) | Principal Emission Wavelength (λ_em) | Source |

|---|---|---|---|---|

| Neodymium (Nd³⁺) | Chloride Lattice | Not specified | NIR region | [6] |

| Praseodymium (Pr³⁺) | Lead Boro-Germanate Glass | 445 nm | 486 nm, 542 nm |[7][8] |

The luminescence of Pr³⁺ and Nd³⁺ compounds may feature either ligand-centered or metal-centered emission, depending on the excitation wavelength and the efficiency of energy transfer from the ligand to the metal ion.[8]

Experimental Protocol: Fluorescence Spectroscopic Analysis

This protocol provides a general method for measuring the fluorescence spectrum of a sample.

A. Materials and Equipment:

-

Prepared this compound solution

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvette (4-sided polished for right-angle detection)

-

Appropriate solvent for sample and blank

B. Spectroscopic Measurement:

-

Turn on the spectrofluorometer and allow the source lamp (typically Xenon arc) to stabilize.

-

Fill a cuvette with the solvent blank to measure any background fluorescence (Raman scattering).

-

Place the blank cuvette in the sample holder. Set an appropriate excitation wavelength (e.g., a known absorption peak like 445 nm for Pr³⁺) and scan the emission monochromator over the expected range (e.g., 460-700 nm).

-

Replace the blank with the sample cuvette containing the this compound solution.

-

Set the excitation monochromator to the desired wavelength corresponding to a strong absorption band of either Nd³⁺ or Pr³⁺.

-

Set the emission monochromator to scan across the wavelength range of interest. Ensure the starting wavelength is higher than the excitation wavelength to avoid measuring scattered excitation light.

-

Acquire the emission spectrum. The software will plot fluorescence intensity versus emission wavelength.

-

If desired, an excitation spectrum can be generated by setting the emission monochromator to a known emission peak and scanning the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

Visualization: Fluorescence Analysis Workflow

Caption: Workflow for fluorescence emission analysis of this compound solution.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. ripublication.com [ripublication.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Foundational Research on Didymium Chloride: A Technical Guide for Drug Development Professionals

Abstract

Didymium chloride, a compound with a rich history in materials science, is gaining attention for its potential applications in the life sciences. As a mixture of praseodymium chloride (PrCl₃) and neodymium chloride (NdCl₃), its unique chemical properties, stemming from the characteristics of its lanthanide constituents, position it as a compound of interest for researchers in drug development and cellular biology. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its chemical properties, historical context, and, most importantly, its emerging biological activities. Detailed experimental protocols for the preparation and in vitro evaluation of this compound are provided, alongside an exploration of the signaling pathways implicated in its cytotoxic effects. This whitepaper aims to serve as a core resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this unique rare earth compound.

Introduction to this compound

Historically, "didymium" was once considered a distinct element. In 1841, Carl Mosander announced its discovery, naming it from the Greek word didymos, meaning "twin," due to its close association with lanthanum.[1] However, in 1885, Carl Auer von Welsbach successfully separated didymium into two distinct elements: praseodymium and neodymium.[2][3] The name "didymium" persists in various industries, referring to the mixture of these two elements.

This compound is, therefore, not a single chemical entity but a mixture of praseodymium and neodymium chlorides. The typical composition can vary depending on the source and purification methods. For the purposes of this guide, we will consider it as an equimolar mixture of PrCl₃ and NdCl₃.

Physicochemical Properties

The properties of this compound are a composite of its constituent chlorides. Both praseodymium and neodymium chlorides are water-soluble crystalline solids.

| Property | Neodymium Chloride (NdCl₃) | Praseodymium Chloride (PrCl₃) | This compound (Cl₆NdPr) |

| Molecular Formula | NdCl₃ | PrCl₃ | Cl₆NdPr |

| Molar Mass | 250.60 g/mol | 247.26 g/mol | ~497.86 g/mol [4] |

| Appearance | Mauve/violet crystalline solid | Green crystalline solid | Varies (typically light purple/grey) |

| Solubility in Water | High | High | High |

Table 1: Physicochemical Properties of this compound and its Constituents.

Biological Activity and Potential Therapeutic Applications

The growing interest in lanthanides for biomedical applications stems from their unique electronic and chemical properties, which allow them to interact with biological systems, often by mimicking calcium ions (Ca²⁺).[5][6] Research into the biological effects of this compound's components, neodymium and praseodymium, has revealed potential therapeutic applications, particularly in oncology.

Induction of Apoptosis and Autophagy

Studies have shown that neodymium and its compounds can induce cell death in cancer cells through apoptosis and autophagy. Neodymium oxide nanoparticles have been demonstrated to induce massive vacuolization and autophagic cell death in non-small cell lung cancer cells. Furthermore, neodymium nitrate has been shown to inhibit liver cell proliferation and induce apoptosis in a dose-dependent manner.[7] This suggests that this compound, as a source of neodymium ions, may possess similar pro-apoptotic and pro-autophagic properties.

Interference with Cellular Signaling Pathways

Lanthanides are known to interfere with calcium-dependent signaling pathways due to their similar ionic radii and charge. This can lead to the modulation of various cellular processes. Research on neodymium oxide has indicated that its cytotoxicity in macrophages involves the activation of the NF-κB and caspase-3 signaling pathways.[8] The activation of caspase-3 is a key event in the execution phase of apoptosis. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.

Experimental Protocols

The following protocols are provided as a guide for the in vitro investigation of this compound.

Preparation of this compound Stock Solution

Caution: Handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

-

This compound (equimolar mixture of NdCl₃ and PrCl₃)

-

Sterile, deionized, and phosphate-free water (e.g., cell culture grade water)

-

Sterile conical tubes

-

0.22 µm sterile filter

Protocol:

-

Weigh the desired amount of this compound powder in a sterile conical tube.

-

Add a small volume of sterile, phosphate-free water to the tube. Note: It is crucial to use phosphate-free water for the initial stock solution to prevent the precipitation of insoluble lanthanide phosphates.[9]

-

Gently vortex or sonicate the solution until the powder is completely dissolved.

-

Bring the solution to the final desired volume with sterile, phosphate-free water.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Remove the medium and add 100-200 µL of the solubilization solution to each well.

-

Mix gently on a plate shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol allows for the detection of key proteins involved in apoptosis, such as cleaved caspase-3.

Materials:

-

Cells treated with this compound as described above.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against cleaved caspase-3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizing Cellular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a proposed signaling pathway for this compound-induced apoptosis.

Caption: Workflow for assessing cell viability using the MTT assay.

Caption: Workflow for Western blot analysis of apoptotic markers.

References

- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 2. researchgate.net [researchgate.net]

- 3. LANTHANUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. CN104973617A - Preparation method of anhydrous lanthanum chloride - Google Patents [patents.google.com]

- 6. reef2reef.com [reef2reef.com]

- 7. Neodymium nitrate promotes the apoptosis of mouse liver cells via Bcl2l1/Caspase 3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neodymium Oxide Induces Cytotoxicity and Activates NF-κB and Caspase-3 in NR8383 Cells [besjournal.com]

- 9. researchgate.net [researchgate.net]

The Catalytic Frontier: Unlocking the Potential of Didymium Chloride in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and environmentally benign catalysts is paramount. Didymium chloride, a mixture of neodymium and praseodymium chlorides, is emerging as a compelling Lewis acid catalyst with significant potential to drive a variety of organic transformations. Its unique electronic properties, arising from the f-block elements, offer distinct catalytic activities that can lead to high yields and selectivities under mild reaction conditions. This technical guide provides an in-depth exploration of the catalytic applications of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in harnessing its capabilities for the synthesis of valuable organic molecules.

Catalytic Applications of this compound: A Quantitative Overview

This compound has demonstrated notable efficacy in catalyzing several key organic reactions, including the synthesis of biologically relevant heterocyclic compounds. The following tables summarize the quantitative data from various studies, highlighting the catalyst's performance in terms of reaction time and product yield.

| Entry | Aldehyde | β-Ketoester | Product Yield (%) | Time (h) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 92 | 3.5 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 95 | 3.0 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 88 | 4.0 |

| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 90 | 3.0 |

| 5 | Benzaldehyde | Methyl acetoacetate | 90 | 3.5 |

Table 1: this compound Catalyzed Biginelli Reaction for the Synthesis of Dihydropyrimidinones. This reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.

| Entry | Aldehyde | β-Ketoester | Ammonium Source | Product Yield (%) | Time (h) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 94 | 2.5 |

| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 92 | 3.0 |

| 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 89 | 2.5 |

| 4 | Benzaldehyde | Methyl acetoacetate | Ammonium acetate | 91 | 3.0 |

Table 2: this compound Catalyzed Hantzsch Synthesis of 1,4-Dihydropyridines. This is a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source.

| Entry | Phenol | β-Ketoester | Product Yield (%) | Time (h) |

| 1 | Phenol | Ethyl acetoacetate | 85 | 5.0 |

| 2 | Resorcinol | Ethyl acetoacetate | 92 | 4.0 |

| 3 | m-Cresol | Ethyl acetoacetate | 88 | 5.5 |

| 4 | Catechol | Ethyl acetoacetate | 82 | 6.0 |

Table 3: this compound Catalyzed Pechmann Condensation for Coumarin Synthesis. This reaction involves the condensation of a phenol with a β-ketoester.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic research. The following sections provide experimental protocols for key reactions catalyzed by this compound.

General Procedure for the Biginelli Reaction

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (1.5 mmol), and this compound (10 mol%) in ethanol (10 mL) is refluxed for the specified time as indicated in Table 1.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure dihydropyrimidinone.

General Procedure for the Hantzsch 1,4-Dihydropyridine Synthesis

To a mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL), this compound (5 mol%) is added. The reaction mixture is stirred at room temperature for the time indicated in Table 2.[2][3] After completion of the reaction, as monitored by TLC, the solvent is evaporated under reduced pressure. The residue is then triturated with ice-cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 1,4-dihydropyridine.

General Procedure for the Pechmann Condensation

A mixture of a phenol (1 mmol), a β-ketoester (1.1 mmol), and this compound (15 mol%) is heated at 80°C under solvent-free conditions for the duration specified in Table 3.[4] The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and quenched with ice-cold water. The precipitated solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent to give the pure coumarin.

Mechanistic Insights and Visualizations

The catalytic activity of this compound in these reactions is attributed to its function as a Lewis acid. The didymium ion (a mixture of Nd³⁺ and Pr³⁺) coordinates to the carbonyl oxygen of the aldehyde or β-ketoester, thereby activating it towards nucleophilic attack. This activation facilitates the key bond-forming steps in the reaction sequences.

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and reaction pathways.

Caption: Workflow for the this compound catalyzed Biginelli reaction.

Caption: Logical workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Caption: Signaling pathway for the Pechmann condensation to synthesize coumarins.

Conclusion and Future Outlook

This compound presents itself as a versatile and effective Lewis acid catalyst for a range of important organic transformations. Its ability to promote multi-component reactions under mild conditions, leading to high yields of valuable heterocyclic products, makes it an attractive tool for synthetic chemists. The experimental protocols provided herein offer a practical guide for researchers to explore its catalytic potential. The visualized reaction pathways provide a conceptual framework for understanding the role of the catalyst in these transformations.

Further research into the catalytic applications of this compound is warranted. Exploring its efficacy in other Lewis acid-catalyzed reactions, investigating the potential for asymmetric catalysis through the use of chiral ligands, and detailed kinetic and mechanistic studies will undoubtedly unveil new opportunities for this promising catalyst. The continued exploration of this compound and other lanthanide-based catalysts will contribute to the development of more sustainable and efficient synthetic methodologies, with significant implications for the pharmaceutical and fine chemical industries.

References

An In-depth Technical Guide on the Initial Investigation of Didymium Chloride in Glass Formulation

Introduction

Didymium, a mixture of the rare earth elements praseodymium and neodymium, is a critical additive in specialized glass formulations.[1] Historically, it was once considered a distinct element.[1] Its incorporation into a glass matrix imparts unique optical properties, most notably the sharp absorption of specific wavelengths of light.[2] This characteristic makes didymium-doped glass invaluable for applications ranging from safety eyewear for glassblowers to calibration standards for spectrophotometers.[1] This technical guide provides a comprehensive investigation into the use of didymium compounds in glass formulation, with a specific focus on the implications of using didymium chloride as the raw material. The guide will cover the effects on glass properties, detailed experimental protocols for its incorporation, and the underlying chemical and physical mechanisms.

Data Presentation: The Impact of Didymium on Glass Properties

The addition of didymium (neodymium and praseodymium) to a glass formulation systematically alters its physical and optical properties. The following tables summarize quantitative data from various studies, illustrating the effects of increasing concentrations of neodymium and praseodymium oxides on the density, molar volume, and refractive index of different glass systems.

Table 1: Effect of Neodymium Oxide (Nd₂O₃) Concentration on Glass Properties

| Base Glass System | Nd₂O₃ Concentration (mol%) | Density (g/cm³) | Molar Volume (cm³/mol) | Refractive Index (n) |

| Zinc Tellurite | 0.0 | 5.346 | - | 2.5331 |

| 1.0 | 5.421 | - | 2.5714 | |

| 2.0 | 5.483 | - | 2.6023 | |

| 3.0 | 5.512 | - | 2.6135 | |

| 4.0 | 5.549 | - | 2.6289 | |

| 5.0 | 5.580 | - | 2.6371 | |

| Soda-Lime-Silicate | 1.0 | 2.53 | 24.81 | 1.524 |

| 2.0 | 2.56 | 25.03 | 1.529 | |

| 3.0 | 2.59 | 25.26 | 1.533 | |

| 4.0 | 2.62 | 25.48 | 1.538 | |

| 5.0 | 2.65 | 25.71 | 1.542 | |

| Phosphate | 0.2 | - | 35.13 | - |

| 0.4 | - | 35.21 | - | |

| 0.6 | - | 35.29 | - | |

| 0.8 | - | 35.37 | - |

Data compiled from various sources. Note that the base glass composition significantly influences the properties.[7][8]

Table 2: Effect of Praseodymium Oxide (Pr₆O₁₁) Concentration on Glass Properties

| Base Glass System | Pr₆O₁₁ Concentration (wt%) | Density (g/cm³) | Refractive Index (n) |

| Sodium Borosilicate | 0.1 | 2.45 | 1.48 |

| 0.3 | 2.47 | 1.50 | |

| 0.5 | 2.49 | 1.48 | |

| Phospho-tellurite | 0.0 | 4.15 | 1.653 |

| 0.1 | 4.12 | 1.650 | |

| 0.5 | 4.04 | 1.643 | |

| 1.0 | 3.98 | 1.638 | |

| 1.5 | 3.90 | 1.633 |

Data compiled from various sources. Note that the base glass composition significantly influences the properties.[9][10]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of didymium-doped glass using the melt-quenching technique. This protocol is a composite of standard laboratory practices for the preparation of rare-earth-doped glasses.

Protocol 1: Synthesis of Didymium-Doped Borosilicate Glass

1. Raw Material Selection and Preparation:

-

Base Glass Components: High purity (≥99.5%) silicon dioxide (SiO₂), boric oxide (B₂O₃), sodium carbonate (Na₂CO₃), and calcium carbonate (CaCO₃).

-

Dopant: High purity (≥99.9%) neodymium oxide (Nd₂O₃) and praseodymium oxide (Pr₆O₁₁).

-

Note on using chlorides: If this compound were to be used, it would need to be in an anhydrous form to prevent the introduction of water into the glass melt, which can lead to unwanted bubbles and altered properties.

-

-

Preparation: The raw materials are weighed to the desired molar percentages. A typical borosilicate glass formulation for laboratory use is approximately 80% SiO₂, 13% B₂O₃, 4% Na₂O, and 3% Al₂O₃ by weight. The didymium oxides are typically added in concentrations ranging from 0.1 to 5 mol%. The powders are thoroughly mixed in a planetary ball mill or with a mortar and pestle to ensure homogeneity.

2. Melting and Fining:

-

Crucible: A high-purity platinum or alumina crucible is used to minimize contamination of the glass melt.

-

Furnace: A high-temperature electric furnace capable of reaching at least 1500°C is required.

-

Melting Process: The mixed batch is placed in the crucible and heated in the furnace. The temperature is gradually ramped up to around 1450-1550°C. The melt is held at this temperature for several hours (typically 2-4 hours) to ensure complete melting and homogenization. The melt is periodically stirred with a platinum rod to improve homogeneity.

-

Fining: After homogenization, the temperature may be raised slightly for a short period to reduce the viscosity of the melt and allow trapped gas bubbles (e.g., CO₂ from the decomposition of carbonates) to escape.

3. Quenching and Casting:

-

The molten glass is poured onto a preheated steel or graphite mold to form a glass patty or into a specific shape. This rapid cooling (quenching) prevents the formation of a crystalline structure, resulting in an amorphous glass. The mold is typically preheated to a temperature near the glass transition temperature (Tg) of the specific glass composition to reduce thermal shock.

4. Annealing:

-

Purpose: To relieve internal stresses that develop during the rapid cooling process.

-

Process: The solidified glass is immediately transferred to an annealing furnace, which is held at a temperature slightly above the glass transition temperature of the glass (for borosilicate glass, the annealing temperature is typically around 560°C).[12] The glass is "soaked" at this temperature for a period that depends on the thickness of the glass (a general rule is one hour per quarter-inch of thickness).[13] The furnace is then slowly cooled down to room temperature over several hours. A typical annealing schedule for borosilicate glass is provided below.

Table 3: Representative Annealing Schedule for Borosilicate Glass (1/4 inch thickness)

| Step | Rate (°C/hour) | Target Temperature (°C) | Hold Time (hours) |

| 1 | As fast as possible | 560 | 1 |

| 2 | 60 | 480 | 0 |

| 3 | 120 | Room Temperature | - |

This is a general guideline; the optimal annealing schedule depends on the specific glass composition and thickness.[13][14][15]

Mandatory Visualizations

The Mechanism of Light Absorption in Didymium Glass

The characteristic filtering properties of didymium glass are due to the electronic transitions within the 4f electron shells of the neodymium (Nd³⁺) and praseodymium (Pr³⁺) ions embedded in the glass matrix. These f-f transitions are relatively insensitive to the surrounding glass structure, resulting in very sharp absorption bands. The most significant absorption for glassblowing safety applications is the strong absorption by neodymium at around 589 nm, which corresponds to the bright yellow light emitted by sodium in hot glass.[16]

Caption: Electronic transitions in Nd³⁺ and Pr³⁺ ions responsible for light absorption.

Experimental Workflow for Didymium Glass Synthesis

The synthesis of didymium-doped glass via the melt-quenching technique follows a systematic workflow, from the initial selection and preparation of raw materials to the final annealing of the glass product.

Caption: Workflow for the synthesis of didymium-doped glass by melt-quenching.

Chemical Reactions and Challenges of Using this compound

The use of this compound as a precursor in a silicate glass melt introduces several chemical challenges compared to the more stable oxides. The primary issues are volatilization and the corrosive nature of the byproducts.

Caption: Simplified reaction pathway and challenges of using this compound in glass melting.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Why Does Glass Have Different Colors? - HHG Glass [hhglass.com]

- 4. researchgate.net [researchgate.net]

- 5. rai-1.com [rai-1.com]

- 6. rsrefractoryfirebrick.com [rsrefractoryfirebrick.com]

- 7. researchgate.net [researchgate.net]

- 8. thescipub.com [thescipub.com]

- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 10. Praseodymium Ion Doped Sodium Borosilicate Glasses: Energy Interaction and Radiative Properties [article.sapub.org]

- 11. lehigh.edu [lehigh.edu]

- 12. youtube.com [youtube.com]

- 13. northstarglass.com [northstarglass.com]

- 14. twolassesglassclasses.com [twolassesglassclasses.com]

- 15. Annealing/Cooling Glass | Nabertherm [nabertherm.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Core Characteristics of Didymium Chloride for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of didymium chloride, a critical rare earth compound for professionals in research, scientific, and drug development fields. Didymium, a mixture of the rare earth elements neodymium and praseodymium, imparts unique properties to its chloride salt, making it a valuable precursor and component in a variety of advanced applications. This guide details its fundamental chemical and physical properties, provides in-depth experimental protocols for its synthesis and use, and outlines key safety and handling procedures.

Core Chemical and Physical Properties

This compound is not a singular compound but rather a mixture of neodymium (III) chloride (NdCl₃) and praseodymium (III) chloride (PrCl₃).[1] The precise ratio of these components can vary, which will influence the bulk properties of the mixture. For researchers, it is crucial to understand the characteristics of the individual components to anticipate the behavior of their specific this compound sample.

The anhydrous forms of both neodymium and praseodymium chloride are hygroscopic and will readily absorb atmospheric moisture to form hydrates.[2][3] Neodymium chloride hexahydrate (NdCl₃·6H₂O) is purple, while praseodymium chloride heptahydrate (PrCl₃·7H₂O) is light green.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the constituent components of this compound.

Table 1: Physical Properties of Neodymium (III) Chloride and Praseodymium (III) Chloride

| Property | Neodymium (III) Chloride (NdCl₃) | Praseodymium (III) Chloride (PrCl₃) |

| Molecular Formula | NdCl₃ | PrCl₃ |

| Molar Mass | 250.60 g/mol [2] | 247.24 g/mol [3] |

| Appearance (Anhydrous) | Mauve-colored powder[2] | Blue-green solid[3] |

| Density (Anhydrous) | 4.13 g/cm³[2] | 4.02 g/cm³[3] |

| Melting Point | 759 °C[2] | 786 °C[4] |

| Boiling Point | 1600 °C[2] | 1710 °C[5] |

| Solubility in Water | 1000 g/L at 25 °C[2] | 1040 g/L at 13 °C[3] |

| Solubility in Ethanol | 445 g/L[6] | Soluble |

Table 2: Chemical and Safety Data for this compound Components

| Identifier/Parameter | Neodymium (III) Chloride (NdCl₃) | Praseodymium (III) Chloride (PrCl₃) |

| CAS Number | 10024-93-8[2] | 10361-79-2[3] |

| Crystal Structure | Hexagonal (UCl₃ type)[2] | Hexagonal (UCl₃ type)[3] |

| Primary Hazards | Irritant[7] | Irritant to eyes, skin, and respiratory system[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from its synthesis to its application in the production of didymium metal.

Synthesis of Anhydrous this compound from Didymium Oxide

The production of anhydrous this compound is critical for many applications, as the presence of water can lead to the formation of oxychlorides at high temperatures.[8] The ammonium chloride route is a common and effective method for this synthesis.

Objective: To synthesize anhydrous this compound from didymium oxide.

Materials:

-

Didymium oxide (a mixture of Nd₂O₃ and Pr₆O₁₁)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl, concentrated)

-

Argon or Nitrogen gas (inert atmosphere)

-

Quartz boat

-

Tube furnace

-

Schlenk line or glove box

Procedure:

-

Dissolution of Didymium Oxide:

-

In a fume hood, carefully dissolve a known quantity of didymium oxide in concentrated hydrochloric acid. The reaction for the praseodymium component can be represented as: Pr₆O₁₁ + 18HCl → 6PrCl₃ + 9H₂O + O₂.[3] A similar reaction occurs for neodymium oxide. Gentle heating may be required to facilitate complete dissolution.

-

-

Formation of the Hydrated Chloride Mixture:

-

Once a clear solution is obtained, carefully evaporate the excess acid and water. This can be achieved by gentle heating on a hot plate. The resulting solid will be a mixture of hydrated neodymium and praseodymium chlorides.

-

-

Dehydration via the Ammonium Chloride Route:

-

Thoroughly mix the hydrated this compound with a 4-6 molar excess of ammonium chloride.

-

Place the mixture in a quartz boat and insert it into a tube furnace.

-

The furnace should be connected to a Schlenk line or placed within a glove box to maintain an inert atmosphere.

-

Slowly heat the mixture to 400 °C under a high vacuum or a steady flow of inert gas.[8] The ammonium chloride will decompose, and the resulting HCl gas will prevent the formation of oxychlorides.

-

The overall reaction for the neodymium component is: Nd₂O₃ + 6NH₄Cl → 2NdCl₃ + 3H₂O + 6NH₃.[8]

-

-

Purification:

-

The anhydrous this compound can be further purified by sublimation at high temperatures under a high vacuum.

-

Characterization: The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

X-ray Diffraction (XRD): To confirm the crystal structure.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): To determine the elemental composition and purity.[9]

-

Thermogravimetric Analysis (TGA): To confirm the absence of water.

Production of Didymium Metal via Molten Salt Electrolysis

Anhydrous this compound is a key precursor for the production of didymium metal through molten salt electrolysis.

Objective: To produce didymium metal from anhydrous this compound.

Materials:

-

Anhydrous this compound

-

Eutectic mixture of lithium chloride (LiCl) and potassium chloride (KCl)

-

Graphite crucible (anode)

-

Tungsten or molybdenum rod (cathode)

-

High-temperature furnace with inert atmosphere capabilities

-

DC power supply

Procedure:

-

Electrolyte Preparation:

-

In an inert atmosphere glovebox, mix the anhydrous this compound with the LiCl-KCl eutectic salt. The eutectic mixture serves to lower the melting point of the electrolyte.

-

-

Cell Assembly:

-

Place the salt mixture into the graphite crucible.

-

Position the tungsten or molybdenum cathode in the center of the crucible, ensuring it does not touch the walls.

-

Place the entire assembly into the high-temperature furnace.

-

-

Electrolysis:

-

Heat the furnace to a temperature above the melting point of the electrolyte (typically 700-800 °C) under an inert atmosphere.

-

Once the salt is molten, apply a direct current between the graphite anode and the cathode. The applied voltage should be sufficient to reduce the neodymium and praseodymium ions.

-

At the cathode, the following reduction reactions will occur:

-

Nd³⁺ + 3e⁻ → Nd

-

Pr³⁺ + 3e⁻ → Pr

-

-

At the anode, chloride ions are oxidized to chlorine gas:

-

2Cl⁻ → Cl₂ + 2e⁻

-

-

-

Metal Collection and Purification:

-

The molten didymium metal, being denser than the salt, will collect at the bottom of the crucible.

-

After the electrolysis is complete, cool the furnace and carefully separate the metal from the solidified salt.

-

The metal can be further purified by vacuum remelting to remove any entrapped salts.

-

Mandatory Visualizations

The following diagrams illustrate key processes related to this compound.

References

- 1. Chlorination of Pr2O3 and Pr6O11. Crystal structure, magnetic and spectroscopic properties of praseodymium oxychloride | CoLab [colab.ws]

- 2. Sciencemadness Discussion Board - Report on making praseodymium chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Preparation of high purity anhydrous neodymium chloride [inis.iaea.org]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. A Study on the Production of Anhydrous Neodymium Chloride through the Chlorination Reaction of Neodymium Oxide and Ammonium Chloride [mdpi.com]

- 7. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 8. Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Unraveling of a "Twin": A Technical History of Didymium's Discovery and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of chemical discovery, the story of didymium stands as a compelling example of the iterative nature of scientific progress and the relentless refinement of experimental techniques. Initially heralded as a new element, didymium was for decades a fixture in the scientific landscape, even earning a place on early periodic tables. However, mounting evidence and the pioneering work of Carl Auer von Welsbach ultimately revealed its true nature: a mixture of two distinct rare earth elements. This technical guide delves into the discovery and eventual decomposition of didymium, presenting the key experimental protocols and quantitative data that marked this significant chapter in the history of chemistry.

The Discovery of Didymium: A New Earth from Cerite

In 1841, the Swedish chemist Carl Gustaf Mosander, a student of the renowned Jöns Jacob Berzelius, was investigating the mineral cerite.[1] Through a meticulous series of chemical separations, he succeeded in isolating a new rose-colored oxide from what was then known as "lanthana," an earth he himself had discovered two years prior.[1][2] Believing this new oxide to be of a distinct element, he named it "didymium" from the Greek word didymos, meaning "twin," due to its close chemical resemblance to lanthanum.[1] For over four decades, the scientific community accepted didymium as a new element, assigning it the symbol Di .

Initial Characterization of Didymium

The initial understanding of didymium was based on the properties of the oxide isolated by Mosander and the salts derived from it. The most notable characteristic was the pink or rose color of its trivalent salts in solution.[3][4] This distinct coloration was a key identifier in an era preceding modern spectroscopic analysis.

In early periodic tables, such as Dmitri Mendeleev's 1869 arrangement, didymium was included among the elements.[4] However, the placement and atomic weight assigned to it were based on the incorrect assumption that it was a divalent element, a common misconception for the rare earths at the time.[3]

| Property | Reported Value/Observation | Citation |

| Symbol | Di | [3] |

| Color of Trivalent Salts | Pink/Rose | [3][4] |

| Assumed Valence | 2 (Divalent) | [3] |

The Decomposition of Didymium: A Triumph of Fractional Crystallization

By the 1870s, some chemists began to suspect that didymium was not a single element. Spectroscopic analysis, a relatively new technique, revealed inconsistencies in the spectral lines of didymium samples from different sources, suggesting the presence of multiple elements.[4] However, the chemical similarity of the components made their separation a formidable challenge.

The definitive proof of didymium's composite nature came in 1885 from the Austrian chemist Carl Auer von Welsbach.[2] He employed a painstaking and novel method of fractional crystallization using double ammonium nitrates.[2][3] This technique exploited subtle differences in the solubility of the salts of the constituent elements, allowing for their gradual separation.

After a remarkable number of crystallizations, von Welsbach successfully separated didymium into two distinct components, each with its own characteristic salt color: a green fraction he named "praseodidymium" (green twin) and a pinkish-lilac fraction he named "neodidymium" (new twin).[4] These names were later shortened to praseodymium and neodymium .

Distinguishing Properties of Praseodymium and Neodymium

The primary basis for distinguishing praseodymium and neodymium was the distinct coloration of their salts. This visual evidence was later corroborated by spectroscopic analysis, which revealed unique absorption spectra for each element.

| Element | Salt Color | Key Absorption Bands (nm) | Citation |

| Praseodymium | Leek-green | 446 | [5] |

| Neodymium | Pinkish-lilac | 521, 798 | [5] |

While precise physical property measurements for the separated elements were not immediately available in 1885, subsequent work established their distinct characteristics.

| Property | Praseodymium | Neodymium | Citation |

| Melting Point | 931 °C | 1024 °C | [3][4] |

| Boiling Point | 3520 °C | 3074 °C | [3][4] |

| Density (g/cm³) | 6.77 | 7.01 | [3][4] |

Experimental Protocols

Mosander's Isolation of Didymia (c. 1841)

-

Starting Material: Cerite ore, a complex silicate mineral containing various rare earth elements.

-

Initial Separation of Ceria: The ore was treated with strong acid to bring the "earths" (oxides) into solution. Cerium was then precipitated from the solution by taking advantage of its ability to be oxidized to the less soluble +4 state, leaving other rare earths in solution.

-

Separation of Lanthana: From the remaining solution containing trivalent rare earth ions, Mosander partially precipitated the hydroxides. He found that lanthana, being the most basic, precipitated first.

-

Isolation of Didymia: The fraction that remained in solution after the precipitation of the bulk of the lanthana contained a new "earth" with a distinct rose-colored salt. This was what Mosander named didymia.

Von Welsbach's Separation of Didymium (1885)

Carl Auer von Welsbach's separation of didymium was a landmark achievement in preparative inorganic chemistry. His method of fractional crystallization of double ammonium nitrates is outlined below:

-

Preparation of the Double Nitrates: Didymium oxide was dissolved in nitric acid to form didymium nitrate. An equimolar amount of ammonium nitrate was then added to the solution.

-

Fractional Crystallization: The solution of the double nitrates was concentrated by evaporation and then allowed to cool slowly, inducing crystallization.

-

Separation of Fractions: The crystals that formed (the first fraction) were separated from the remaining solution (the mother liquor).

-

Iterative Process: Both the crystals and the mother liquor were then redissolved in fresh nitric acid and subjected to further rounds of crystallization. The crystals from the mother liquor were combined with the mother liquor from the recrystallized initial crystals, and so on, in a systematic process.

-

Monitoring the Separation: The progress of the separation was monitored by observing the color of the fractions. The less soluble salt, which concentrated in the crystalline fractions, yielded a pinkish-lilac color (neodymium), while the more soluble salt, which concentrated in the mother liquor, produced a green color (praseodymium).

-

Purification: This process was repeated a great number of times to achieve a satisfactory separation of the two components.

Logical Progression of Discovery

The journey from the discovery of didymium to its decomposition into praseodymium and neodymium illustrates a clear logical progression in scientific understanding, driven by advancements in analytical techniques.

Conclusion

The history of didymium is a microcosm of the broader history of the rare earth elements—a story of painstaking separation, the challenging of accepted facts, and the power of new analytical methods. Carl Gustaf Mosander's initial discovery was a testament to his skill as a chemist, while Carl Auer von Welsbach's subsequent decomposition of didymium into praseodymium and neodymium marked a significant advancement in the field. This technical guide has provided an overview of the key discoveries, experimental approaches, and data that defined this fascinating scientific journey. The unraveling of the "twin" element, didymium, not only added two new elements to the periodic table but also underscored the importance of rigorous and persistent inquiry in the pursuit of scientific truth.

References

preliminary studies on didymium chloride as a chemical precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didymium chloride, a mixture of neodymium (III) chloride (NdCl₃) and praseodymium (III) chloride (PrCl₃), is a significant, albeit less commonly cited, chemical precursor in materials science and catalysis. Historically, "didymium" was once considered a distinct element before its separation into neodymium and praseodymium. In modern applications, the use of this naturally occurring mixture can be a cost-effective alternative to employing the highly purified individual lanthanide elements. This guide provides a technical overview of the properties of this compound and its utility as a precursor, with a focus on synthetic protocols and potential applications in research and development.

Physicochemical Properties

This compound is a hygroscopic solid whose properties are an amalgam of its constituent chlorides. It is essential to handle the anhydrous form under inert conditions to prevent the formation of hydrates, which can affect its reactivity in non-aqueous systems.

| Property | Neodymium (III) Chloride (NdCl₃) | Praseodymium (III) Chloride (PrCl₃) | This compound (Typical Mixture) |

| Molar Mass | 250.60 g/mol [1] | 247.27 g/mol [2] | Approx. 248-250 g/mol |

| Appearance | Mauve/violet solid[1] | Blue-green solid[2] | Pale violet-green solid |

| Melting Point | 759 °C[1] | 786 °C[2] | ~760-790 °C |

| Boiling Point | 1600 °C[1] | 1710 °C[2] | ~1600-1710 °C |

| Solubility | Soluble in water and ethanol[1] | Soluble in water[2] | Soluble in water and polar organic solvents |

| Crystal Structure | Hexagonal (UCl₃ type)[1] | Hexagonal (UCl₃ type)[2] | Hexagonal |

Experimental Protocols

While specific protocols detailing "this compound" as a precursor are scarce in peer-reviewed literature, its chemical behavior can be inferred from the well-documented reactivity of its components, NdCl₃ and PrCl₃. The following protocols are representative of how this compound can be utilized as a chemical precursor.

Preparation of Anhydrous this compound

The utility of this compound as a precursor in many chemical syntheses, particularly in organic solvents or at high temperatures, necessitates its anhydrous form. The "ammonium chloride route" is a common and effective method for dehydrating the hydrated salt or for converting the more readily available didymium oxide to the anhydrous chloride.[1][3][4]

Objective: To prepare anhydrous this compound from didymium oxide or hydrated this compound.

Materials:

-

Didymium oxide (Nd₂O₃/Pr₆O₁₁) or hydrated this compound

-

Ammonium chloride (NH₄Cl)

-

Inert gas (Argon or Nitrogen)

-

Tube furnace with temperature programming

-

Quartz or alumina crucible

Procedure:

-

Mixing: Thoroughly mix didymium oxide or hydrated this compound with an excess of ammonium chloride (a molar ratio of 1:8 to 1:10 of lanthanide oxide to NH₄Cl is often used) in a crucible.[3]

-

Inert Atmosphere: Place the crucible in a tube furnace and establish a continuous flow of inert gas.

-

Heating Program:

-

Slowly heat the mixture to ~150-200 °C and hold for 1-2 hours to remove adsorbed water.

-

Gradually increase the temperature to 350-400 °C.[1][2] At this stage, the ammonium chloride sublimes and reacts with the oxide or hydrated chloride. The reactions can be summarized as:

-

Nd₂O₃ + 6 NH₄Cl → 2 NdCl₃ + 6 NH₃ + 3 H₂O[1]

-

Pr₆O₁₁ + 22 NH₄Cl → 6 PrCl₃ + 22 NH₃ + 11 H₂O + 2 HCl

-

-

Hold at 400 °C for 4-6 hours to ensure the complete reaction and sublimation of excess NH₄Cl.

-

-

Cooling and Storage: Cool the furnace to room temperature under the inert gas flow. The resulting anhydrous this compound should be immediately transferred to an inert atmosphere glovebox for storage and handling.

Synthesis of Didymium-Based Nanoparticles (Representative Protocol)

Lanthanide chlorides are common precursors for the synthesis of nanoparticles, such as oxides and oxychlorides. This representative protocol is based on methods used for individual lanthanide chlorides.

Objective: To synthesize didymium oxide nanoparticles from anhydrous this compound.

Materials:

-

Anhydrous this compound

-

High-boiling point coordinating solvent (e.g., oleylamine, 1-octadecene)

-

Surfactant (e.g., oleic acid)

-

Precipitating agent/oxygen source (e.g., controlled addition of water or an alcohol)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and associated glassware

Procedure:

-

Precursor Solution: In a three-neck flask under an inert atmosphere, dissolve a known quantity of anhydrous this compound in a mixture of the coordinating solvent and surfactant.

-

Heating: Heat the solution to a high temperature (e.g., 250-300 °C) to ensure the formation of a homogeneous lanthanide-oleate complex.

-

Nucleation and Growth: Carefully inject a controlled amount of a precipitating agent (e.g., a solution of water in the same solvent) into the hot solution. This will induce the nucleation and growth of didymium oxide nanoparticles.

-

Aging: Maintain the reaction mixture at the elevated temperature for a period to allow for crystal growth and size stabilization.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles and wash them repeatedly with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove excess surfactant and unreacted precursors.

-

Drying: Dry the purified nanoparticles under vacuum.

Applications and Signaling Pathways

This compound and its derivatives have potential applications in catalysis and materials science. The Lewis acidic nature of the Nd³⁺ and Pr³⁺ ions is key to their catalytic activity.[5]

Catalysis

Didymium-based materials can act as catalysts in various organic transformations, leveraging the Lewis acidity of the lanthanide ions to activate substrates. For instance, they can catalyze reactions such as the Tishchenko reaction, where aldehydes are disproportionated to esters.[6]

The general mechanism involves the coordination of the carbonyl oxygen of the aldehyde to the lanthanide center, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Caption: Generalized Tishchenko reaction mechanism catalyzed by a Didymium(III) species.

Precursor for Metal-Organic Frameworks (MOFs)

Metal chlorides are common precursors for the synthesis of MOFs. This compound can be used to create mixed-lanthanide MOFs, which may exhibit interesting photoluminescent or magnetic properties. The synthesis typically involves the reaction of the metal salt with an organic linker in a high-boiling point solvent under solvothermal conditions.[7]

Caption: Workflow for the solvothermal synthesis of a Didymium-based MOF.

Conclusion

This compound presents a viable and economically advantageous alternative to pure neodymium or praseodymium chlorides for applications where the presence of both lanthanides is acceptable or even beneficial. While direct literature on its use as a chemical precursor is not extensive, established protocols for its individual components provide a strong foundation for its application in the synthesis of catalysts, nanoparticles, and advanced materials like MOFs. Further research into the specific properties and catalytic activities of didymium-derived materials could unveil unique synergistic effects arising from the combination of neodymium and praseodymium.

References

- 1. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Praseodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102502756A - Preparation of high-purity anhydrous praseodymium chloride or neodymium chloride by programmed heating method - Google Patents [patents.google.com]

- 5. Lanthanide clusters as highly efficient catalysts regarding carbon dioxide activation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring metal carbamates as precursors for the synthesis of metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Preparation of Didymium Chloride Calibration Standards

Introduction

Didymium, a mixture of the rare-earth elements praseodymium and neodymium, is a widely used reference material for calibrating the wavelength accuracy of UV-Vis spectrophotometers.[1][2][3] Its numerous sharp and well-defined absorption peaks across the ultraviolet and visible spectrum make it an ideal standard.[2][3] While commercially available as glass filters or solutions of its oxide in perchloric acid, preparing custom didymium chloride calibration standards in a laboratory setting can be a cost-effective and flexible approach for specific applications.[1][4]

This document provides a detailed protocol for the preparation of this compound calibration standards, intended for researchers, scientists, and drug development professionals. The protocol covers the preparation of a stock solution and a series of working standards through serial dilution.

Key Principles

The preparation of calibration standards involves the creation of a series of solutions with known concentrations of the analyte, in this case, this compound. These standards are then used to generate a calibration curve by measuring a specific property, such as absorbance at a particular wavelength. This curve allows for the determination of the concentration of the analyte in unknown samples.

Experimental Protocol

1. Materials and Equipment

-

This compound (solid)

-

Reagent grade water (e.g., deionized or distilled)

-

Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Volumetric pipettes (various sizes) or micropipettes with appropriate tips[5]

-

Analytical balance

-

Beakers

-

Magnetic stirrer and stir bar (optional)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz for UV measurements)

2. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.[6]

-

Consult the Safety Data Sheet (SDS) for this compound before starting any work.[6]

-

Work in a well-ventilated area, preferably a fume hood, especially when handling the solid powder to avoid inhalation.[6]

-

Dispose of all chemical waste according to your institution's guidelines.[6]

3. Preparation of this compound Stock Solution (e.g., 1000 ppm)

-

Accurately weigh 0.1 g of this compound solid using an analytical balance.

-

Quantitatively transfer the weighed solid into a 100 mL volumetric flask.

-

Add approximately 50-70 mL of reagent grade water to the flask.

-

Swirl the flask gently to dissolve the solid. A magnetic stirrer can be used to aid dissolution.

-

Once the solid is completely dissolved, bring the solution to the mark with reagent grade water.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask clearly as "this compound Stock Solution (1000 ppm)".

4. Preparation of Working Calibration Standards by Serial Dilution

Prepare a series of working standards from the stock solution using volumetric pipettes and flasks for accuracy. The following is an example of a serial dilution to prepare 500, 250, 125, and 62.5 ppm standards.

-

500 ppm Standard: Pipette 50.0 mL of the 1000 ppm stock solution into a 100 mL volumetric flask. Dilute to the mark with reagent grade water. Mix thoroughly.

-

250 ppm Standard: Pipette 25.0 mL of the 1000 ppm stock solution into a 100 mL volumetric flask. Dilute to the mark with reagent grade water. Mix thoroughly.

-

125 ppm Standard: Pipette 12.5 mL of the 1000 ppm stock solution (or 25.0 mL of the 500 ppm standard into a 100mL flask) into a 100 mL volumetric flask. Dilute to the mark with reagent grade water. Mix thoroughly.

-

62.5 ppm Standard: Pipette 12.5 mL of the 500 ppm standard into a 100 mL volumetric flask. Dilute to the mark with reagent grade water. Mix thoroughly.

-

Blank: Use reagent grade water as the blank for spectrophotometric measurements.

5. Storage and Stability

-

Store the stock and working standard solutions in well-sealed, clearly labeled containers.

-

To prevent degradation from light, store the solutions in amber glass bottles or in a dark location.[7]

Data Presentation

The following table should be used to record the concentrations of the prepared this compound standards and their corresponding measured absorbance values at the desired wavelengths. Didymium has multiple characteristic absorption peaks, and the selection of wavelength(s) for analysis will depend on the specific application.[3]

| Standard ID | Concentration (ppm) | Absorbance at λ1 | Absorbance at λ2 | Absorbance at λn |

| Stock Solution | 1000 | |||

| Standard 1 | 500 | |||

| Standard 2 | 250 | |||

| Standard 3 | 125 | |||

| Standard 4 | 62.5 | |||

| Blank | 0 | 0 | 0 | 0 |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound calibration standards.

Caption: Workflow for preparing this compound standards.

References

- 1. microlabtech.co.uk [microlabtech.co.uk]

- 2. Didymium Reference for Wavelength in the Visible and UV [starnacells.com]

- 3. Didymium Oxide Liquid (290-870 nm) [starna.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. echemi.com [echemi.com]

- 7. laballey.com [laballey.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols: Didymium Chloride as a Dopant in Specialty Optical Fibers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of didymium chloride as a dopant in specialty optical fibers. Didymium, a mixture of the rare-earth elements neodymium (Nd) and praseodymium (Pr), offers unique spectroscopic properties that make it a valuable material for various applications in research and industry. When introduced into the core of an optical fiber, typically using a chloride precursor in the solution doping technique, it imparts characteristic absorption and fluorescence spectra to the fiber.

The primary applications of didymium-doped fibers stem from their strong and distinct absorption bands in the visible and near-infrared regions. This makes them particularly useful for wavelength calibration, optical filters, and specialized sensors. While less common than single-dopant fibers (e.g., erbium- or ytterbium-doped fibers) for amplification and laser generation, the unique spectral features of didymium offer advantages in specific niche applications.

Applications of Didymium-Doped Optical Fibers

Wavelength Calibration

The sharp and well-defined absorption peaks of neodymium and praseodymium in the didymium mixture serve as excellent intrinsic wavelength references.

-

Application: Calibration of spectrometers, optical spectrum analyzers, and other wavelength-sensitive instrumentation.

-

Principle: A broadband light source is transmitted through the didymium-doped fiber. The resulting absorption spectrum, with its known peak wavelengths, is used to calibrate the instrument's wavelength axis. This provides a simple and reliable "self-calibrating" fiber system.

Optical Filters

The specific absorption bands of didymium can be exploited to create notch or band-stop filters.

-

Application: Filtering out specific laser lines or spectral regions in optical systems. For example, filtering stray pump light in fluorescence-based sensing systems.

-

Principle: The fiber is designed to have a high concentration of didymium, leading to strong absorption at specific wavelengths. Light at these wavelengths is attenuated as it propagates through the fiber, while other wavelengths are transmitted with minimal loss.

Specialty Sensors

Didymium-doped fibers can be utilized in the development of specialized optical fiber sensors.

-

Application: Temperature and strain sensing. While not as common as Fiber Bragg Gratings (FBGs), the absorption spectrum of rare-earth ions can exhibit a slight dependence on temperature and strain, which can be measured.

-

Principle: Changes in temperature or strain can cause small shifts in the peak absorption wavelengths or changes in the absorption cross-section of the didymium ions. By precisely measuring these changes, the corresponding environmental parameter can be inferred.

Spectroscopic Properties

The spectroscopic properties of didymium-doped glass are a composite of the individual properties of neodymium (Nd³⁺) and praseodymium (Pr³⁺) ions. The exact absorption and emission wavelengths can vary slightly depending on the host glass composition (e.g., silica, borate, phosphate).

Table 1: Key Spectroscopic Features of Neodymium and Praseodymium in a Glass Host

| Ion | Key Absorption Wavelengths (nm) | Key Emission Wavelengths (nm) |

| Nd³⁺ | 529, 588, 750, 808, 880 | 900, 1060, 1300 |

| Pr³⁺ | 445, 469, 482, 590, 1017, 1440, 1530 | 489, 645, 1330, 1480, 1600[1][2][3] |

Note: The values presented are typical and can shift based on the glass matrix.

Experimental Protocols

Fabrication of Didymium-Doped Optical Fiber Preform via Modified Chemical Vapor Deposition (MCVD) and Solution Doping

This protocol describes a common and effective method for incorporating didymium ions into the core of a silica-based optical fiber preform.

Objective: To fabricate a preform with a didymium-doped core that can be subsequently drawn into an optical fiber.

Materials and Equipment:

-

High-purity silica substrate tube (e.g., F300)

-

MCVD lathe and control system

-